

Technical Guide: Spectral Analysis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

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Compound of Interest

3-(4-Tert-butylphenyl)-2-methyl-1propene

Cat. No.:

B1315696

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for **3-(4-tert-butylphenyl)-2-methyl-1-propene** is not readily available in public-facing databases. The data presented in this document is a theoretical prediction based on established principles of organic spectroscopy and analysis of structurally similar compounds. This guide is intended for illustrative and educational purposes.

Introduction

3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative with potential applications in organic synthesis and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This document provides a detailed overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with generalized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-(4-tert-butylphenyl)-2-methyl-1-propene**.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30	d	2H	Ar-H (ortho to t-Bu)
~7.15	d	2H	Ar-H (meta to t-Bu)
~4.85	S	1H	=CH ₂ (vinylic)
~4.70	S	1H	=CH ₂ (vinylic)
~3.25	S	2H	-CH ₂ - (benzylic)
~1.75	s	3H	-CH₃ (vinylic)
~1.30	s	9Н	-C(CH₃)₃ (tert-butyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150.0	Ar-C (ipso, attached to t-Bu)
~145.0	=C(CH₃)- (vinylic)
~138.0	Ar-C (ipso, attached to propene)
~128.0	Ar-CH (ortho to t-Bu)
~125.5	Ar-CH (meta to t-Bu)
~112.0	=CH ₂ (vinylic)
~45.0	-CH ₂ - (benzylic)
~34.5	-C(CH₃)₃ (tert-butyl quaternary)
~31.5	-C(CH₃)₃ (tert-butyl methyls)
~22.0 -CH ₃ (vinylic)	

Table 3: Predicted Infrared (IR) Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (vinylic)
~2960	Strong	C-H stretch (aliphatic)
~1650	Medium	C=C stretch (alkene)
~1610, ~1510	Medium	C=C stretch (aromatic)
~890	Strong	=CH₂ out-of-plane bend
~830	Strong	p-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
188	40	[M] ⁺ (Molecular Ion)
173	100	[M - CH ₃] ⁺
131	60	[M - C4H9] ⁺
57	80	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:



Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans.

Relaxation Delay: 1.0 seconds.

Acquisition Time: ~4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2.0 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

3.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.



- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- 3.3. Mass Spectrometry (MS)
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a
 Gas Chromatograph (GC) for sample introduction.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-550.
- Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). 1 μL of the solution is injected into the GC-MS.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is

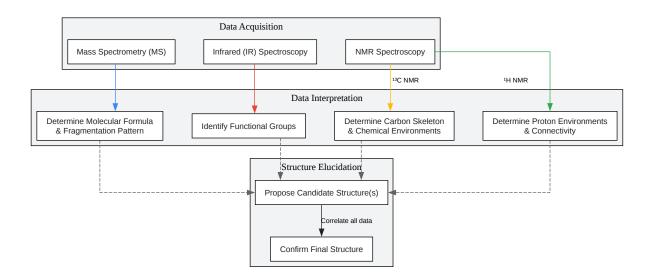


extracted and analyzed for the molecular ion and fragmentation pattern.

Visualizations

4.1. Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques described.



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Workflow for Spectroscopic Structure Elucidation.

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